An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Butanedithiol
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanedithiol, also known as 2,3-dimercaptobutane, is a vicinal dithiol with significant applications in organic synthesis and as a potent chelating agent. Its chemical behavior is largely dictated by the two adjacent thiol (-SH) groups, which confer upon it distinct reactivity, particularly in redox reactions and in the formation of cyclic thioacetals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,3-butanedithiol, supported by detailed experimental methodologies and data presented for clarity and comparative analysis.
Chemical Structure and Properties
2,3-Butanedithiol is a four-carbon chain with thiol groups attached to the second and third carbon atoms. The presence of two chiral centers at these positions gives rise to three stereoisomers: (2R,3R)-2,3-butanedithiol, (2S,3S)-2,3-butanedithiol (a pair of enantiomers), and meso-2,3-butanedithiol.
Structure:
Figure 1: 2D structure of 2,3-Butanedithiol.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀S₂ | [1][2][3][4] |
| Molecular Weight | 122.25 g/mol | [1][2][3][4] |
| CAS Number | 4532-64-3 | [1][2][3][4] |
| Boiling Point | 86-87 °C at 50 mmHg | [1][3] |
| Density | 0.995 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5194 | [1] |
| Solubility | Insoluble in water; miscible in fat. | [3] |
| Appearance | Colorless liquid | |
| Odor | Sulfurous, meaty, beefy | [5] |
Synthesis of 2,3-Butanedithiol
A common and effective method for the synthesis of 2,3-butanedithiol involves the reaction of the corresponding stereoisomer of 2,3-butanediol (B46004) dibromide with thiourea (B124793), followed by hydrolysis. This method allows for the preparation of both the meso and DL-forms of the dithiol.
Experimental Protocol: Synthesis from 2,3-Butanediol Dibromide
This protocol outlines the synthesis of meso- and DL-2,3-butanedithiol from their respective dibromide precursors.
Materials:
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meso- or DL-2,3-butanediol dibromide
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Thiourea
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Ethanol (B145695) (95%)
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Potassium hydroxide (B78521)
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Hydrochloric acid (concentrated)
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Ether
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Nitrogen gas
Procedure:
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Formation of the Thiuronium Salt: A solution of the appropriate 2,3-butanediol dibromide (1 mole) in 500 mL of 95% ethanol is prepared. To this, a solution of thiourea (2.1 moles) in 500 mL of 95% ethanol is added. The mixture is refluxed for two hours.
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Hydrolysis: The reaction mixture is cooled, and a solution of potassium hydroxide (2.2 moles) in 200 mL of water is added. The mixture is then refluxed under a nitrogen atmosphere for four hours.
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Acidification and Extraction: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting solution is then extracted with ether.
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Purification: The ether extract is dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude 2,3-butanedithiol is then purified by fractional distillation under reduced pressure.
Reactivity and Key Reactions
The reactivity of 2,3-butanedithiol is dominated by the chemistry of its thiol groups. These groups are nucleophilic and readily undergo oxidation.
Oxidation to Disulfides
Thiols can be oxidized to disulfides. In the case of vicinal dithiols like 2,3-butanedithiol, this can lead to the formation of a cyclic disulfide. This interconversion is a redox reaction, with the dithiol being the reduced form and the disulfide being the oxidized form.[2] Mild oxidizing agents such as iodine or even atmospheric oxygen can facilitate this conversion.[3]
Figure 2: Redox interconversion of 2,3-butanedithiol.
Formation of Thioacetals
Dithiols react with aldehydes and ketones to form cyclic thioacetals.[3] These reactions are often used in organic synthesis as a method for protecting carbonyl groups, as thioacetals are stable under conditions that would cleave their oxygen-containing acetal (B89532) counterparts.
Figure 3: Formation of a cyclic thioacetal.
Experimental Characterization
The characterization of 2,3-butanedithiol is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 2,3-butanedithiol.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: A small amount of 2,3-butanedithiol is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
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Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
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Data Acquisition: The ¹H NMR spectrum is acquired at room temperature.
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Expected Signals: The spectrum of 2,3-butanedithiol in CDCl₃ would show characteristic signals for the methyl protons, the methine protons adjacent to the thiol groups, and the thiol protons themselves.[1] The exact chemical shifts and coupling patterns will depend on the stereoisomer being analyzed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-butanedithiol, the key absorption band is that of the S-H bond.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: For a liquid sample like 2,3-butanedithiol, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the liquid.[2]
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Expected Signals: A characteristic weak absorption band for the S-H stretch is expected in the region of 2550-2600 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 2,3-butanedithiol in a volatile solvent is prepared.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the components of the sample before they enter the mass spectrometer.
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Data Acquisition: The sample is injected into the GC, and the mass spectrum is recorded as the compound elutes from the column.
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Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,3-butanedithiol (122.25 g/mol ), as well as characteristic fragment ions.[6]
Conclusion
2,3-Butanedithiol is a versatile chemical with a rich reactivity profile stemming from its vicinal thiol groups. Its synthesis and characterization are well-established, relying on standard organic chemistry techniques and modern analytical instrumentation. This guide provides a foundational understanding of the key chemical properties and structural aspects of 2,3-butanedithiol, intended to support researchers and professionals in their scientific endeavors.
